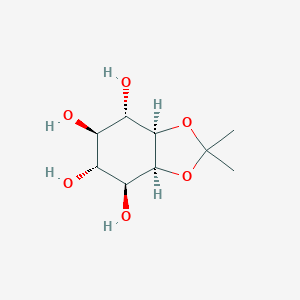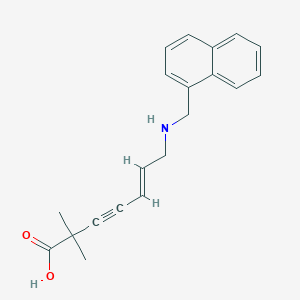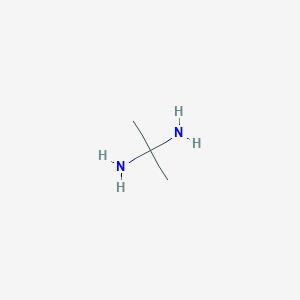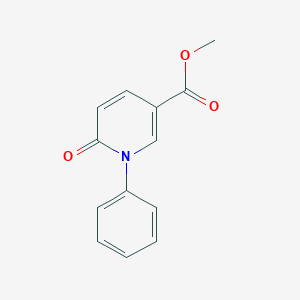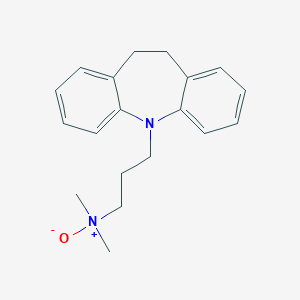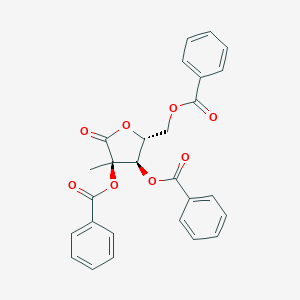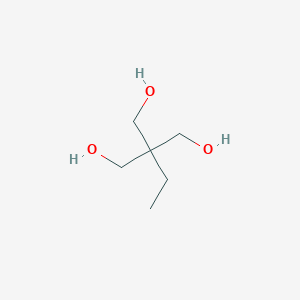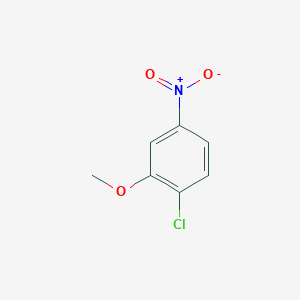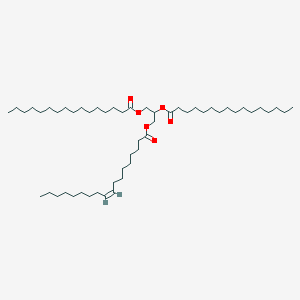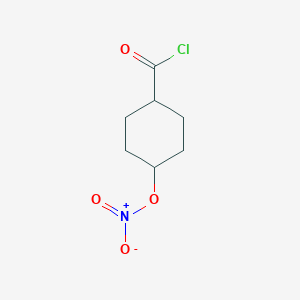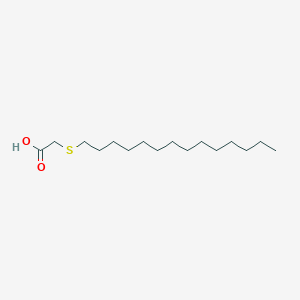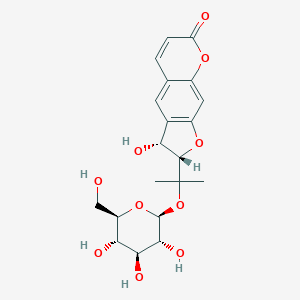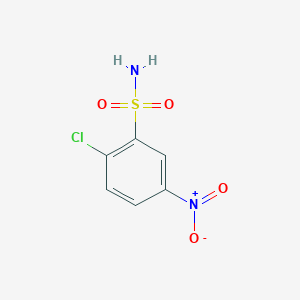
2-氯-5-硝基苯磺酰胺
概览
描述
Synthesis Analysis
The synthesis of derivatives related to 2-Chloro-5-nitrobenzenesulfonamide involves multiple steps, including nitration, sulfonation, and chlorination processes. For instance, a novel synthesis route has been described starting from 4-nitroaniline, leading through a series of reactions to produce 2-amino-5-methanesulfonylaminobenzenesulfonamide with high yields (Dragovich et al., 2008). Similarly, N,N-dichloro-2-nitrobenzenesulfonamide has been utilized as an electrophilic nitrogen source in the diamination of alpha,beta-unsaturated ketones, showcasing the compound's versatility in synthesis processes without the need for metal catalysts (Pei et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitrobenzenesulfonamide and its derivatives has been extensively studied, revealing insights into their conformational properties and intra- and intermolecular interactions. For instance, a combined gas-phase electron diffraction and quantum chemical study of 2-nitrobenzenesulfonamide showed the presence of multiple conformers stabilized by intramolecular hydrogen bonds, providing a deeper understanding of its structural characteristics (Giricheva et al., 2011).
Chemical Reactions and Properties
2-Chloro-5-nitrobenzenesulfonamide participates in a variety of chemical reactions, underscoring its reactivity and functional versatility. For example, its derivatives have been used in the synthesis of secondary amines and for the protection of amines, demonstrating the compound's utility in organic synthesis (Fukuyama et al., 1995).
Physical Properties Analysis
The physical properties of 2-Chloro-5-nitrobenzenesulfonamide, including its solubility, melting point, and crystalline structure, have been characterized to facilitate its application in synthesis. For example, the synthesis and characterization of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide provided insights into the solubility and crystal structure of these complexes, which are crucial for understanding the physical properties of the compound and its derivatives (Estiu et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-nitrobenzenesulfonamide, including its reactivity towards nucleophiles and electrophiles, are fundamental to its application in organic synthesis. Studies have shown that its derivatives can act as electrophilic nitrogen sources or undergo smooth alkylation, highlighting the compound's chemical versatility and the potential for developing novel synthesis pathways (Pei et al., 2003).
科研应用
增强siRNA共轭聚合物系统的细胞外稳定性和基因沉默:Huang等人(2017年)讨论了2-硝基苯磺酰胺基团作为传统二硫键的合适替代物,增强siRNA共轭聚合物系统的细胞外稳定性和基因沉默(Huang等人,2017年)。
合成多胺毒素HO-416b:Hidai,Kan和Fukuyama(1999年)报告了2-硝基苯磺酰胺基团有效保护和激活多胺毒素HO-416b,有助于纯化化合物,这些化合物是强效神经毒素(Hidai et al., 1999)。
作为氧化还原滴定剂的应用:Gowda等人(1982年)提出了氯胺-N,2-氯-5-硝基苯磺酰胺的衍生物,作为一种新的氧化还原滴定剂,用于测定各种还原剂,包括谷胱甘肽、巯基乙酸和抗坏血酸(Gowda et al., 1982)。
α,β-不饱和酮的二胺化反应:Pei等人(2003年)发现N,N-二氯-2-硝基苯磺酰胺(2-NsNCl2)可以有效地对α,β-不饱和酮进行二胺化反应,无需金属催化剂,为合成某些化合物提供了便利的方法(Pei et al., 2003)。
次级胺的制备和保护:Fukuyama,Jow和Cheung(1995年)强调了2-和4-硝基苯磺酰胺在制备次级胺和保护其免受氧化降解方面的多功能性(Fukuyama et al., 1995)。
固相合成:Fülöpová和Soural(2015年)讨论了聚合物支持的苯磺酰胺,包括2-和4-硝基苯磺酰胺,作为各种化学转化中的关键中间体,在固相合成中产生多样的特权骨架(Fülöpová & Soural,2015年)。
Safety And Hazards
性质
IUPAC Name |
2-chloro-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJALNCZCSSGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242072 | |
| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzenesulfonamide | |
CAS RN |
96-72-0 | |
| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-NITROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNF2FJ5TNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

